molecular formula C13H10FNO3 B6368176 Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate CAS No. 1261981-95-6

Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate

Cat. No.: B6368176
CAS No.: 1261981-95-6
M. Wt: 247.22 g/mol
InChI Key: OXINYUCKFWMINC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate typically involves the esterification of 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyridinyl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties .

Comparison with Similar Compounds

Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-4-5-10(14)9(7-8)12-11(16)3-2-6-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXINYUCKFWMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683079
Record name Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-95-6
Record name Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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